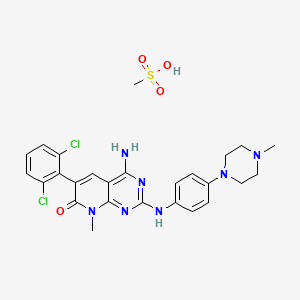![molecular formula C15H18N8O2 B11934723 4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)
4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB772077B is a potent inhibitor of Rho-associated protein kinase, which plays a crucial role in various cellular processes, including contraction, motility, proliferation, and apoptosis. This compound has been studied extensively for its potential therapeutic applications, particularly in the management of glaucoma, where it helps to reduce intraocular pressure by enhancing aqueous humor outflow .
Preparation Methods
The synthesis of SB772077B involves several steps, starting with the preparation of the aminofurazan core. This core is then functionalized with various substituents to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for SB772077B are designed to scale up these laboratory procedures while maintaining the compound’s efficacy and safety.
Chemical Reactions Analysis
SB772077B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SB772077B has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Rho-associated protein kinase in various chemical reactions and pathways.
Biology: It helps in understanding the cellular processes regulated by Rho-associated protein kinase, such as cell contraction, motility, and proliferation.
Medicine: SB772077B is being investigated for its potential therapeutic applications in the treatment of glaucoma, where it helps to reduce intraocular pressure by enhancing aqueous humor outflow
Industry: It is used in the development of new drugs and therapeutic agents targeting Rho-associated protein kinase
Mechanism of Action
SB772077B exerts its effects by inhibiting the activity of Rho-associated protein kinase. This inhibition leads to a decrease in the phosphorylation of myosin light chain, which in turn reduces cell contraction and motility. The molecular targets of SB772077B include Rho-associated protein kinase 1 and Rho-associated protein kinase 2, which are involved in various cellular pathways .
Comparison with Similar Compounds
SB772077B is unique in its high potency and selectivity for Rho-associated protein kinase. Similar compounds include:
Y-27632: Another Rho-associated protein kinase inhibitor, but with lower potency compared to SB772077B.
SB772077B stands out due to its higher potency and selectivity, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N8O2 |
|---|---|
Molecular Weight |
342.36 g/mol |
IUPAC Name |
[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3R)-3-aminopyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C15H18N8O2/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21)/t8-/m1/s1 |
InChI Key |
PHWHNHYZZNJPLB-MRVPVSSYSA-N |
Isomeric SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CC[C@H](C3)N)N=C1C4=NON=C4N |
Canonical SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)
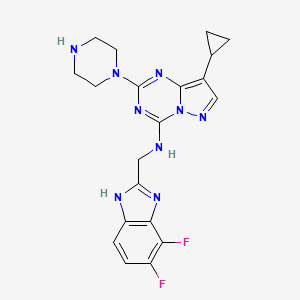
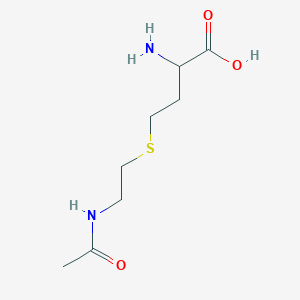
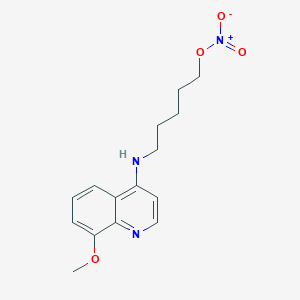
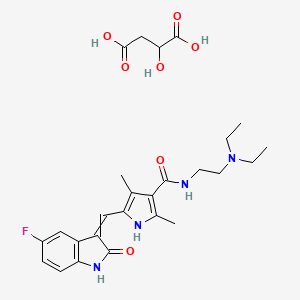

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)

